molecular formula C21H14F3N3O2S2 B2809569 N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252888-12-2

N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2809569
CAS No.: 1252888-12-2
M. Wt: 461.48
InChI Key: KLGHLRLOXGAAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative functionalized with a 2-fluorobenzyl group at position 3 and an acetamide-linked 3,5-difluorophenyl moiety via a sulfanyl bridge at position 2. Its structure integrates fluorine substituents, which are known to enhance metabolic stability and binding affinity in medicinal chemistry . The thieno-pyrimidine core provides a rigid scaffold for interactions with biological targets, such as kinases or chemokine receptors, as seen in structurally related compounds .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S2/c22-13-7-14(23)9-15(8-13)25-18(28)11-31-21-26-17-5-6-30-19(17)20(29)27(21)10-12-3-1-2-4-16(12)24/h1-9H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGHLRLOXGAAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-2-yl core, followed by the introduction of the fluorobenzyl group and the difluorophenyl moiety. Key steps include:

    Formation of the thieno[3,2-d]pyrimidin-2-yl core: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorobenzyl group: This step involves nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the difluorophenyl group: This is typically done through coupling reactions, such as Suzuki or Stille coupling, using difluorophenyl boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical assays.

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-4-one Analog

The compound 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () replaces the thieno[3,2-d]pyrimidine core with a pyrido[2,3-d]pyrimidine system. The pyridine nitrogen may enhance solubility compared to the sulfur-containing thieno analog .

Pyrazolo-Benzothiazine Derivative

In 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (), the core is replaced with a pyrazolo-benzothiazine system. The sulfone group (5,5-dioxo) and methyl substituents introduce distinct electronic and steric properties, likely reducing conformational flexibility compared to the thieno-pyrimidine scaffold .

Substituent Variations

Fluorine vs. Methoxy Groups

The compound 2-{[3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide () substitutes fluorine atoms with methoxy groups. Methoxy substituents are bulkier and electron-donating, which may reduce metabolic stability but improve solubility. Fluorine’s electronegativity and compact size often enhance target selectivity and bioavailability .

Trifluoromethyl-Benzo[d]thiazole Derivatives

In CK1 inhibitors like 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (), the 3,5-dimethoxyphenyl and trifluoromethyl-benzo[d]thiazole groups introduce strong electron-withdrawing effects. These modifications are optimized for kinase inhibition, suggesting that the target compound’s 3,5-difluorophenyl group may prioritize different binding interactions .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituents Potential Impact on Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(2-fluorobenzyl), 2-sulfanyl-acetamide High metabolic stability, kinase affinity
Pyrido[2,3-d]pyrimidin-4-one analog () Pyrido[2,3-d]pyrimidin-4-one 4-fluorobenzyl, 2-fluorophenyl Improved solubility, altered target binding
3,5-Dimethoxyphenyl variant () Thieno[3,2-d]pyrimidin-4-one 3,5-dimethoxyphenyl Reduced stability, increased solubility
Trifluoromethyl-benzo[d]thiazole CK1 inhibitor () Pyrimidin-4-one 3,5-dimethoxyphenyl, trifluoromethyl Enhanced kinase inhibition, lipophilicity

Research Findings and Implications

  • Fluorine Positioning : The 3,5-difluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors, as seen in chemokine receptor studies (e.g., CXCR3 ligand interactions in ).
  • Sulfanyl Bridge : The sulfanyl linkage in acetamide derivatives (e.g., ) improves conformational rigidity, which is critical for maintaining target engagement .
  • Synthetic Feasibility: Similar compounds () were synthesized via nucleophilic substitution reactions, suggesting the target compound’s synthetic route may involve coupling 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4-one with a sulfanyl-acetamide intermediate .

Biological Activity

N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H16F3N3O2S
  • Molecular Weight : 373.40 g/mol

The compound features a difluorophenyl group and a thieno[3,2-d]pyrimidine moiety, which are known for their diverse biological activities.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:

  • Case Study 1 : A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines .

Antiviral Activity

The compound's antiviral properties have also been explored. Research indicates that derivatives of thieno[3,2-d]pyrimidines possess antiviral effects against certain viral infections.

  • Case Study 2 : A patent document highlighted the efficacy of similar thieno[3,2-d]pyrimidine derivatives as anti-HIV agents. These compounds were shown to inhibit viral replication effectively .

The proposed mechanisms of action for this compound include:

  • Inhibition of DNA Synthesis : Similar compounds have been reported to interfere with DNA synthesis in cancer cells.
  • Apoptosis Induction : Induction of apoptosis in cancer cells has been observed with related thieno[3,2-d]pyrimidine derivatives.

Data Table

Here’s a summary table of relevant biological activities associated with this compound and related compounds:

Activity TypeCompound TypeReferenceObserved Effect
AnticancerThieno[3,2-d]pyrimidine DerivativeWalid Fayad et al., 2019 Significant cytotoxicity
AntiviralThieno[3,2-d]pyrimidine DerivativeUS Patent US8410103B2 Effective against HIV
Apoptosis InductionVarious DerivativesLiterature ReviewInduces apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.